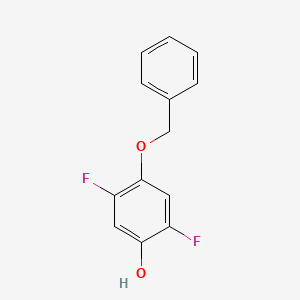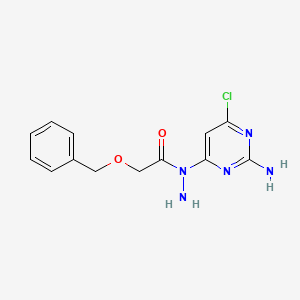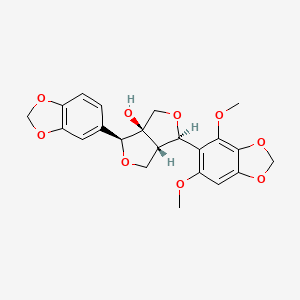
2',6'-Dimethoxypaulownin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’,6’-Dimethoxypaulownin is a naturally occurring compound extracted from the Paulownia tree. It belongs to the lignan family and has shown remarkable antitumor properties. The molecular formula of 2’,6’-Dimethoxypaulownin is C22H22O9, and its molecular weight is 430.40 g/mol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2’,6’-Dimethoxypaulownin typically involves the extraction from natural sources such as the Paulownia tree The compound can be isolated using various chromatographic techniques
Industrial Production Methods: Industrial production of 2’,6’-Dimethoxypaulownin is primarily based on the extraction from natural sources. The process involves the following steps:
Harvesting: Paulownia trees are harvested, and the relevant parts are collected.
Extraction: The compound is extracted using solvents such as ethanol or methanol.
Purification: The extract is purified using chromatographic techniques to isolate 2’,6’-Dimethoxypaulownin.
Análisis De Reacciones Químicas
2’,6’-Dimethoxypaulownin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the methoxy groups, using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed:
Oxidation: Quinones.
Reduction: Reduced derivatives.
Substitution: Substituted derivatives at the methoxy groups.
Aplicaciones Científicas De Investigación
2’,6’-Dimethoxypaulownin has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the study of lignans.
Biology: Investigated for its biological activities, including antitumor, antioxidant, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in treating various cancers, including breast, hepatic, and pulmonary tumors.
Industry: Utilized in the formulation of innovative drugs aimed at studying cancerous conditions.
Mecanismo De Acción
The mechanism of action of 2’,6’-Dimethoxypaulownin involves its interaction with various molecular targets and pathways:
Antitumor Activity: The compound exerts its antitumor effects by inducing apoptosis (programmed cell death) in cancer cells. It targets specific signaling pathways involved in cell proliferation and survival.
Antioxidant Activity: 2’,6’-Dimethoxypaulownin acts as an antioxidant by scavenging free radicals and reducing oxidative stress in cells.
Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation.
Comparación Con Compuestos Similares
2’,6’-Dimethoxypaulownin can be compared with other lignans and similar compounds:
Similar Compounds:
Uniqueness: 2’,6’-Dimethoxypaulownin is unique due to its specific methoxy substitutions at the 2’ and 6’ positions, which contribute to its distinct chemical and biological properties. Its remarkable antitumor attributes make it a valuable compound for scientific research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C22H22O9 |
|---|---|
Peso molecular |
430.4 g/mol |
Nombre IUPAC |
(3S,3aR,6R,6aS)-3-(1,3-benzodioxol-5-yl)-6-(4,6-dimethoxy-1,3-benzodioxol-5-yl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-ol |
InChI |
InChI=1S/C22H22O9/c1-24-15-6-16-19(31-10-30-16)20(25-2)17(15)18-12-7-26-21(22(12,23)8-27-18)11-3-4-13-14(5-11)29-9-28-13/h3-6,12,18,21,23H,7-10H2,1-2H3/t12-,18+,21-,22-/m0/s1 |
Clave InChI |
PDDFGVBHXGJTLN-CBMGYPPYSA-N |
SMILES isomérico |
COC1=C(C(=C2C(=C1)OCO2)OC)[C@H]3[C@@H]4CO[C@H]([C@@]4(CO3)O)C5=CC6=C(C=C5)OCO6 |
SMILES canónico |
COC1=C(C(=C2C(=C1)OCO2)OC)C3C4COC(C4(CO3)O)C5=CC6=C(C=C5)OCO6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6'-Bromo-8'-chloro-1',5'-dioxo-1',5'-dihydro-2'H-spiro[cyclohexane-1,3'-imidazo[1,5-a]pyridine]-4-carbonitrile](/img/structure/B14030322.png)

![(3AS,7AR)-1-Cyclopentylhexahydro-1H-imidazo[4,5-C]pyridin-2(3H)-one hcl](/img/structure/B14030326.png)
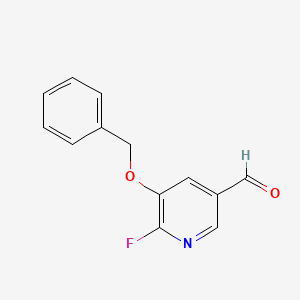

![4-Fluoro-9-(((trifluoromethyl)sulfonyl)oxy)-6,7-dihydro-5H-benzo[7]annulen-3-yl pivalate](/img/structure/B14030344.png)


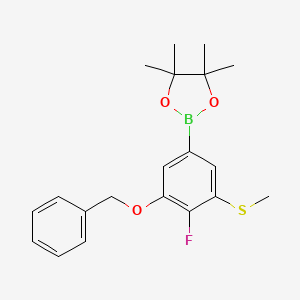


![(E)-3-(7-bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid](/img/structure/B14030376.png)
